Product packaging for Anastatin B(Cat. No.:)

Anastatin B

Cat. No.: B1247270
M. Wt: 378.3 g/mol
InChI Key: ZXWMKYBQWBZFAK-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anastatin B is a new skeletal flavonoid isolated from the desert plant Anastatica hierochuntica , an Egyptian medicinal herb . Its unique structure is defined as a flavanone with a benzofuran moiety, with a molecular formula of C21H14O7 and a molecular weight of 378.3 g/mol . The compound has demonstrated significant hepatoprotective effects in scientific studies. Research shows that this compound exhibits potent activity against D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes, with effects stronger than those of related flavonoids and the commercial hepatoprotective agent silybin . The hepatoprotective properties are closely linked to its robust antioxidant activity. Studies using in vitro models, including H2O2-induced oxidative damage, confirm its ability to scavenge free radicals such as ABTS and DPPH . Further mechanistic studies in a mouse model of CCl4-induced acute liver injury indicate that a key synthetic derivative of this compound confers protection by suppressing the amount of the metabolic enzyme CYP2E1 . This combination of a unique chemical structure, potent antioxidant capacity, and demonstrated protective effects on liver cells makes this compound a valuable reference standard and investigative tool for research in natural product chemistry, hepatoprotection mechanisms, and the development of new therapeutic agents for oxidative stress-related liver injury . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14O7 B1247270 Anastatin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H14O7

Molecular Weight

378.3 g/mol

IUPAC Name

(2S)-5,9,10-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-[1]benzofuro[2,3-h]chromen-4-one

InChI

InChI=1S/C21H14O7/c22-10-3-1-9(2-4-10)16-7-14(25)20-15(26)8-18-19(21(20)28-16)11-5-12(23)13(24)6-17(11)27-18/h1-6,8,16,22-24,26H,7H2/t16-/m0/s1

InChI Key

ZXWMKYBQWBZFAK-INIZCTEOSA-N

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C(=CC3=C2C4=CC(=C(C=C4O3)O)O)O)C5=CC=C(C=C5)O

Canonical SMILES

C1C(OC2=C(C1=O)C(=CC3=C2C4=CC(=C(C=C4O3)O)O)O)C5=CC=C(C=C5)O

Synonyms

anastatin B

Origin of Product

United States

Synthetic Chemistry of Anastatin B

Total Synthesis Strategies for Anastatin B

The total synthesis of (±)-Anastatin B has been successfully accomplished, providing a foundational route for accessing this natural product. The developed strategies focus on the efficient construction of its complex flavonoid structure, which features a distinctive benzofuran (B130515) ring system.

The assembly of this compound relies on a series of critical reactions that build the molecule's core structure and introduce its characteristic chemical features. nih.gov The key steps reported in its synthesis are halogenation, a Suzuki coupling reaction, and a final oxidation/Oxa-Michael reaction cascade to form the benzofuran moiety. researchgate.netrsc.orgnih.gov

Halogenation is a crucial step in the synthesis of this compound, utilized to introduce a halogen atom onto an aromatic ring, which then serves as a handle for subsequent cross-coupling reactions. nih.gov Specifically, bromination of a flavonoid intermediate is performed. researchgate.net In the synthesis reported by Pan et al., this was achieved using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). researchgate.net

Halogenation reactions, in this context, are typically electrophilic aromatic substitutions. geeksforgeeks.org The halogen molecule (e.g., Br₂) is polarized, allowing one halogen atom to act as an electrophile and attack the electron-rich aromatic ring of the flavonoid precursor. geeksforgeeks.orglibretexts.org This forms a resonance-stabilized carbocation intermediate, known as a sigma complex, which then loses a proton to restore aromaticity and yield the halogenated product. geeksforgeeks.org

The Suzuki coupling reaction is a powerful and versatile palladium-catalyzed cross-coupling method used to form carbon-carbon bonds. wikipedia.org In the synthesis of this compound, it is employed to connect the halogenated flavonoid intermediate with a suitable boronic acid derivative, thereby constructing the biaryl linkage characteristic of the flavonoid structure. researchgate.netnih.gov This reaction is fundamental to building the molecular skeleton before the final cyclization. mdpi.com

The mechanism of the Suzuki reaction involves a catalytic cycle with a palladium complex. wikipedia.orgharvard.edu

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (the brominated flavonoid intermediate), inserting itself into the carbon-halogen bond to form a Pd(II) complex. harvard.edu

Transmetalation : A base activates the organoboron compound (boronic acid) to form a boronate complex. This complex then transfers its organic group to the Pd(II) complex, replacing the halide. harvard.edu

Reductive Elimination : The two organic groups on the palladium complex couple, forming a new carbon-carbon single bond and regenerating the Pd(0) catalyst, which can then participate in another cycle. wikipedia.org

StepDescription
Oxidative Addition The Pd(0) catalyst adds to the aryl halide (R¹-X) to form an organopalladium complex (R¹-PdII-X).
Transmetalation The organic group (R²) from the organoboron species (R²-BY₂) is transferred to the palladium complex, displacing the halide.
Reductive Elimination The two organic groups (R¹ and R²) are eliminated from the palladium complex to form the final product (R¹-R²) and regenerate the Pd(0) catalyst.

This table provides a simplified overview of the Suzuki coupling reaction mechanism.

The final and key step in forming the distinctive benzofuran ring of this compound is an oxidation/Oxa-Michael reaction cascade. researchgate.netnih.gov This one-pot transformation cyclizes the precursor to generate the heterocyclic system. rsc.org The reaction is performed using silver(I) oxide (Ag₂O) in dimethylformamide (DMF). rsc.org This cascade is considered a potential biomimetic route, mimicking how such structures might be formed in nature. rsc.orgd-nb.info Upon completion of the cascade, a final hydrogenation step using a palladium on carbon (Pd/C) catalyst reduces a double bond to yield (±)-Anastatin B. researchgate.netrsc.org

The proposed mechanism involves the oxidation of a catechol-like moiety in the precursor to an ortho-quinone. scispace.com This is followed by an intramolecular Oxa-Michael addition, where a nearby hydroxyl group attacks the newly formed electron-deficient ring, leading to the formation of the furan (B31954) ring and completing the benzofuran structure. d-nb.infoscispace.com

Key Synthetic Steps and Reaction Mechanisms

Suzuki Coupling Reactions

Chemical Synthesis of this compound Analogues and Derivatives

The quest to understand and enhance the biological activities of this compound has led to significant research into the synthesis of its analogues and derivatives. mdpi.com These efforts aim to explore the structure-activity relationships (SAR) and to develop new compounds with potentially improved therapeutic properties, such as antioxidant capabilities. nih.gov

Design Principles for Structural Modifications

The design of this compound analogues is primarily guided by structure-activity relationship (SAR) studies, which seek to identify the key structural features responsible for its biological effects. Researchers modify specific parts of the this compound molecule to investigate how these changes influence its activity.

A central principle in the design of these derivatives involves altering the core flavonoid structure. nih.gov For instance, SAR studies have revealed that for in vitro antioxidant activity, derivatives with an aurone (B1235358) skeleton demonstrate better bioactivity than their flavone (B191248) counterparts. nih.gov This finding has directed synthetic efforts towards the creation of aurone-based this compound analogues.

Synthetic Methodologies for Derivative Generation

The chemical synthesis of this compound and its analogues is a multi-step process that relies on a combination of classical and modern synthetic organic chemistry techniques. Researchers have developed convergent synthetic routes that allow for the efficient construction of the complex molecular architecture and the introduction of diverse functionalities.

A common strategy begins with a commercially available precursor, such as phloroglucinol. researchgate.net The total synthesis of this compound and its analogues has been successfully achieved through a sequence of key chemical reactions. nih.govresearchgate.net

Key Synthetic Steps:

Halogenation: This step, often a bromination reaction, is used to introduce a halogen atom at a specific position on an aromatic ring. This halogen then serves as a handle for subsequent cross-coupling reactions. For example, 1,3-dibromo-5,5-dimethylhydantoin can be used as a brominating agent. researchgate.net

Suzuki Coupling Reaction: This powerful palladium-catalyzed cross-coupling reaction is instrumental in forming a crucial carbon-carbon bond, linking the flavonoid core to another aromatic or vinyl group. nih.govresearchgate.net It is a key method for constructing the bi-aryl linkage present in the Anastatin structure.

Oxidation/Oxa-Michael Reaction Cascade: This cascade reaction is a pivotal step in forming the characteristic benzofuran moiety of this compound. An oxidation reaction, for instance using silver(I) oxide (Ag₂O), generates an intermediate that then undergoes an intramolecular Oxa-Michael addition to close the ring and form the benzofuran system. researchgate.net

Hydrogenation: In the final step of the total synthesis of this compound, a hydrogenation reaction is often employed. Using a catalyst such as palladium on carbon (Pd/C), this reaction reduces a double bond in a precursor molecule to yield the final saturated C2-C3 bond in the flavanone (B1672756) structure of this compound. researchgate.netrsc.org

Through the application and combination of these methodologies, chemists have been able to synthesize not only (±)-Anastatin B but also a variety of its analogues, enabling further investigation into their chemical properties and biological potential. mdpi.comnih.gov

Biological Activities and Mechanistic Studies of Anastatin B and Its Derivatives in Vitro and Preclinical Models

Hepatoprotective Efficacy

Research has consistently demonstrated the potential of Anastatin B and its synthetic derivatives as agents that can shield the liver from various forms of injury. These protective effects have been observed in both isolated liver cells and in animal models of liver damage.

In Vitro Models of Hepatic Injury

Laboratory studies using isolated liver cells, known as hepatocytes, have provided the initial evidence for the hepatoprotective capabilities of this compound.

This compound has shown significant protective effects against D-galactosamine-induced damage in primary cultures of mouse and rat hepatocytes. nih.govresearchgate.net D-galactosamine is a well-known hepatotoxic substance used in research to mimic the cellular damage seen in certain types of liver disease. Studies have revealed that both Anastatin A and B exhibit stronger hepatoprotective activities against this type of cytotoxicity than related flavonoids and the commercially available hepatoprotective drug, silybin. nih.govresearchgate.net The methanolic extract of Anastatica hierochuntica, the plant from which Anastatins are derived, also demonstrated a potent protective effect in these models. researchgate.net This protective action is believed to be linked to the antioxidant properties of these flavonoid compounds. rsc.org

Notably, research has expanded to the synthesis of this compound derivatives to explore and enhance these protective effects. rsc.orgnih.gov These studies confirm that the fundamental flavonoid structure of this compound is a promising starting point for developing potent hepatoprotective agents.

Preclinical In Vivo Models of Liver Injury

Building on the promising in vitro results, the hepatoprotective effects of this compound and its derivatives have been further investigated in animal models of liver injury.

Carbon tetrachloride (CCl4) is a potent hepatotoxin widely used in preclinical research to induce acute liver injury that mimics aspects of liver damage in humans. rsc.orgresearchgate.net Pretreatment with derivatives of this compound has been shown to significantly mitigate the liver damage caused by CCl4 in mice. nih.govrsc.org

In these studies, mice pretreated with this compound derivatives before CCl4 administration exhibited significantly lower levels of key liver injury markers, including alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and lactate (B86563) dehydrogenase (LDH), compared to the untreated model group. nih.govrsc.org Furthermore, these derivatives helped to reduce liver tissue damage and increase the levels of glutathione (B108866), an important endogenous antioxidant. nih.govrsc.org Histopathological analysis confirmed that CCl4 administration caused massive necrosis in the liver, which was ameliorated in mice pretreated with an Anastatin derivative. rsc.org These findings underscore the potential of this compound derivatives to protect the liver from toxicant-induced damage in a living organism.

ParameterCCl4 Model GroupThis compound Derivative Pretreatment GroupReference
Alanine Transaminase (ALT)Significantly IncreasedSignificantly Decreased nih.govrsc.org
Aspartate Transaminase (AST)Significantly IncreasedSignificantly Decreased nih.govrsc.org
Lactate Dehydrogenase (LDH)Significantly IncreasedSignificantly Decreased nih.govrsc.org
Malondialdehyde (MDA)Significantly IncreasedSignificantly Decreased nih.govrsc.org
Glutathione (GSH)DecreasedIncreased nih.govrsc.org
Liver Tissue DamageEvidentReduced nih.govrsc.org

Underlying Molecular Mechanisms of Hepatoprotection

To understand how this compound and its derivatives exert their protective effects, researchers have delved into the molecular pathways involved.

A key mechanism underlying the hepatotoxicity of CCl4 is its metabolic activation by cytochrome P450 enzymes, particularly CYP2E1, into highly reactive free radicals. rsc.orgresearchgate.net These free radicals then initiate a cascade of events leading to lipid peroxidation and liver cell damage. archivesofmedicalscience.com

Studies have demonstrated that derivatives of this compound can significantly downregulate the amount of CYP2E1. nih.govrsc.orgrsc.org By suppressing the expression and activity of this key enzyme, the this compound derivatives reduce the bioactivation of CCl4, thereby preventing the initial step in the cascade of liver injury. rsc.orgrsc.org This modulation of CYP2E1 activity is a critical component of the hepatoprotective mechanism of this compound and its derivatives against CCl4-induced liver damage. nih.govrsc.orgresearchgate.net

CompoundEffect on CYP2E1Reference
This compound Derivative (Compound 38c)Suppressed the amount of CYP2E1 rsc.orgrsc.org
This compound Derivatives (Compound 1 and 2)Significantly downregulated CYP2E1 nih.govrsc.org

Antioxidant Potential

This compound, a flavonoid originally isolated from the desert plant Anastatica hierochuntica, and its synthetic derivatives have demonstrated notable antioxidant properties. scispace.comrsc.org These compounds are recognized for their potential therapeutic applications in conditions marked by oxidative stress. The antioxidant capabilities of this compound and its analogs have been explored through various chemical assays and cellular models.

The ability of this compound and its derivatives to scavenge free radicals is a key indicator of their antioxidant potential. This capacity has been quantified using several established chemical assays.

The Ferric Reducing Antioxidant Power (FRAP) assay evaluates the ability of a compound to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺), a measure of its antioxidant capacity. rsc.orgscielo.org In a comparative study, an this compound derivative, compound 13, exhibited a significantly stronger reducing power than the well-known antioxidants Vitamin C and resveratrol. mdpi.comnih.gov The reducing power of compound 13 was measured at 354.80 mg/mmol, compared to 127.47 mg/mmol for Vitamin C and 261.91 mg/mmol for resveratrol. mdpi.comnih.gov Another study investigating this compound analogs, compounds 1 and 2, also demonstrated their antioxidant power in the FRAP assay, with Vitamin C used as a standard for comparison. rsc.org

Table 1: Ferric Reducing Antioxidant Power (FRAP) of this compound Derivative and Control Antioxidants

Compound Reducing Power (mg/mmol)
Compound 13 354.80
Resveratrol 261.91
Vitamin C 127.47

This table is interactive. Click on the headers to sort the data.

The 2,2-Diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to assess the free radical scavenging activity of antioxidant substances. medcraveonline.commdpi.com The assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be quantified. mdpi.com

Studies have shown that this compound and its derivatives possess significant DPPH radical scavenging capabilities. For instance, this compound itself showed an EC₅₀ value of 0.17 ± 0.11 mM. rsc.org Certain derivatives of this compound have demonstrated even more potent activity. One derivative, compound 13, displayed a strong scavenging activity with an EC₅₀ value of 0.07 mM. mdpi.com Another study reported that this compound analogs, compounds 1 and 2, were able to inhibit 50% of DPPH radicals at concentrations of 0.13 mM and 0.16 mM, respectively, which was comparable to the standard antioxidant, Vitamin C (0.13 mM). rsc.org Furthermore, a series of this compound derivatives, including compounds 42c-1, 19, 38a, 38b, 38c, 38c-1, 40c, and 20, exhibited potent DPPH scavenging activity with EC₅₀ values ranging from 0.04 to 0.08 mM, surpassing the activity of Vitamin C (EC₅₀ = 0.23 mM) in the same assay. rsc.org

Table 2: DPPH Radical Scavenging Activity (EC₅₀) of this compound and its Derivatives

Compound EC₅₀ (mM)
Compound 42c-1 0.04 ± 0.01
Compound 40c 0.05 ± 0.01
Compound 38c 0.06 ± 0.01
Compound 38c-1 0.06 ± 0.01
Compound 20 0.06 ± 0.01
Compound 13 0.07
Compound 19 0.07 ± 0.02
Compound 38a 0.08 ± 0.02
Compound 38b 0.08 ± 0.01
Compound 1 0.13
Compound 2 0.16
This compound 0.17 ± 0.11
Vitamin C (Control) 0.13 - 0.23

This table is interactive. Click on the headers to sort the data.

The ABTS assay is another widely used method to determine the antioxidant capacity of both hydrophilic and lipophilic compounds. nih.govmdpi.comnih.gov This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). nih.govmdpi.com

This compound and its derivatives have shown potent activity in the ABTS radical cation decolorization assay. One derivative, compound 38c, was found to outperform Vitamin C in this assay. Another derivative, compound 13, demonstrated strong scavenging activity on ABTS radicals with an EC₅₀ value of 1.38 mM. mdpi.com In a separate study, this compound analogs, compounds 1 and 2, had EC₅₀ values of 2.40 mM and 2.74 mM, respectively, which were comparable to that of Vitamin C (2.40 mM). rsc.org Research on other derivatives showed that compounds 42a and 38a had strong ABTS scavenging activity with EC₅₀ values of 1.06 ± 0.08 mM and 1.05 ± 0.09 mM, respectively, which were better than the control, Vitamin C (EC₅₀ = 2.11 mM). rsc.org

Table 3: ABTS Radical Cation Scavenging Activity (EC₅₀) of this compound Derivatives

Compound EC₅₀ (mM)
Compound 38a 1.05 ± 0.09
Compound 42a 1.06 ± 0.08
Compound 13 1.38
Compound 1 2.40
Vitamin C (Control) 2.11 - 2.40
Compound 2 2.74
Compound 43a 2.78 ± 0.27
Compound 39a 2.99 ± 0.24

This table is interactive. Click on the headers to sort the data.

The protective effects of this compound and its derivatives against oxidative damage have been investigated in cellular models, providing insights into their biological antioxidant activity.

PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are commonly used as a model system in neurobiological and oxidative stress research. rsc.orgmdpi.com Hydrogen peroxide (H₂O₂) is frequently used to induce oxidative stress and cell damage in these cells. mdpi.comresearchgate.net

Studies have demonstrated that this compound and its derivatives can protect PC12 cells from H₂O₂-induced oxidative injury. scispace.comrsc.orgrsc.org In one study, pretreatment with this compound and several of its derivatives, including compounds 19, 38a, 39a, 40a, 38b, 39b, 40b, 38c, and 39c, at a concentration of 10 μM, significantly increased the viability of PC12 cells exposed to H₂O₂. rsc.org For instance, after exposure to H₂O₂, cell viability dropped to 16.8%, but pretreatment with this compound increased it to 74.55 ± 0.56%. rsc.org Another investigation showed that two this compound analogs, compounds 1 and 2, exhibited cytoprotective activity in H₂O₂-treated PC12 cells. rsc.orgrsc.org Compound 2, in particular, showed a stronger cytoprotective effect than compound 1, significantly increasing cell viability at concentrations from 0.3 to 10 mM. rsc.org

Table 4: List of Chemical Compounds

Compound Name
2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS)
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
This compound
Ferric iron (Fe³⁺)
Ferrous iron (Fe²⁺)
Hydrogen Peroxide (H₂O₂)
Resveratrol

Cellular Models of Oxidative Stress

Protection against H2O2-Induced Oxidative Damage in L02 Cells

This compound and its derivatives have demonstrated protective effects against oxidative damage induced by hydrogen peroxide (H2O2) in human normal liver cells (L02). rsc.org In studies where L02 cells were exposed to H2O2, a significant decrease in cell viability was observed. rsc.org However, pretreatment with this compound and some of its derivatives was found to mitigate this damage and improve cell survival rates. rsc.org

For instance, when L02 cells were treated with 100 μM of H2O2, cell viability dropped to 39.9% of the control. rsc.org In contrast, the addition of this compound at a concentration of 10 μM increased the viability of these H2O2-treated cells to 89.5%. rsc.org This protective effect was significantly greater than that observed with the positive control, gallic acid (GA), which showed a viability of 37.8% under the same conditions. rsc.org Certain derivatives of this compound, such as compound 40b, also exhibited strong protective activities, increasing cell viability to 90.1%. rsc.org These findings suggest that this compound and its analogs can effectively protect L02 cells from H2O2-induced oxidative injury. rsc.org

Table 1: Effect of this compound and its Derivatives on H2O2-Induced Oxidative Damage in L02 Cells

CompoundConcentrationCell Viability (%)
Control-100
H2O2100 µM39.9
This compound + H2O210 µM89.5
Compound 40b + H2O210 µM90.1
Gallic Acid (GA) + H2O210 µM37.8

Influence on Endogenous Antioxidant Systems (e.g., Superoxide (B77818) Dismutase (SOD), Glutathione (GSH) Levels)

The protective effects of this compound and its derivatives are, in part, attributed to their ability to modulate endogenous antioxidant systems. Key components of these systems include enzymes like superoxide dismutase (SOD) and non-enzymatic antioxidants such as glutathione (GSH). mdpi.com Studies have shown that under conditions of oxidative stress, such as those induced by myocardial ischemia-reperfusion, the levels and activities of these antioxidants are often depleted. mdpi.com

In preclinical models, treatment with derivatives of this compound has been shown to counteract this depletion. For example, in H9c2 cardiac cells subjected to hypoxia/reoxygenation (H/R), a model for ischemia-reperfusion injury, a significant decrease in SOD activity and GSH levels was observed. mdpi.comnih.gov However, pretreatment with a potent Anastatin derivative, compound 13, was found to significantly increase both SOD activity and GSH levels. mdpi.comnih.gov Specifically, compound 13 increased the GSH level to 39.93 μmol/gprot from a depleted level of 18.2 μmol/gprot in the H/R model group. nih.gov Similarly, it reversed the H/R-induced reduction in SOD activity, increasing it from 12.00 U/mgprot to a significantly higher level. nih.gov This enhancement of the endogenous antioxidant defense system is a key mechanism behind the cytoprotective effects of these compounds. mdpi.com

Table 2: Influence of this compound Derivative (Compound 13) on Endogenous Antioxidant Systems in H9c2 Cells

Treatment GroupGSH Level (µmol/gprot)SOD Activity (U/mgprot)
Blank--
Model (H/R)18.212.00
Compound 13 + H/R39.93Significantly Increased
Resveratrol + H/RSlightly higher than Compound 13-

Cardioprotective Effects

In Vitro Models of Myocardial Ischemia-Reperfusion (I/R) Injury

The cardioprotective potential of this compound and its derivatives has been extensively studied using in vitro models of myocardial ischemia-reperfusion (I/R) injury. mdpi.comnih.gov A common and well-established model for this is the hypoxia/reoxygenation (H/R) model in H9c2 cardiac cells. mdpi.comnih.govkoreascience.kr This model simulates the conditions of ischemia (oxygen and nutrient deprivation) followed by reperfusion (reintroduction of oxygen and nutrients), which is known to cause significant cellular damage. researchgate.netnsf.gov

In these H/R models, H9c2 cells are typically subjected to a period of hypoxia, often induced by chemicals like sodium hydrosulfite (Na2S2O4) or by placing them in a low-oxygen environment, followed by a period of reoxygenation. nih.gov This process leads to a marked decrease in cell viability. nih.gov Studies have shown that pretreatment with this compound and its derivatives can significantly improve the viability of H9c2 cells following H/R treatment. nih.govresearchgate.net For instance, in one study, while H/R treatment reduced cell viability to 20.31%, the application of this compound and several of its derivatives at a concentration of 10 μM increased the cell survival rate to over 70%. nih.gov Notably, one derivative, compound 13, was found to be the most potent, increasing the survival of H9c2 cells to 80.82%. mdpi.comnih.gov

Indicators of Cellular Cardioprotection (e.g., Lactate Dehydrogenase (LDH) Release)

A key indicator of cellular damage, particularly in the context of cardiotoxicity, is the release of lactate dehydrogenase (LDH). mdpi.come-century.us LDH is a stable cytoplasmic enzyme that is rapidly released into the cell culture medium upon damage to the cell membrane. nih.gov Therefore, measuring LDH levels in the supernatant of cell cultures serves as a reliable marker for cytotoxicity and cell injury. mdpi.comnih.gov

In studies involving H/R models in H9c2 cells, a significant increase in LDH release is consistently observed, indicating substantial cell damage. mdpi.comnih.gov For example, a 2-hour hypoxia followed by a 2-hour reoxygenation period was shown to dramatically increase LDH release from 55.84 U/L in the control group to 478.98 U/L in the H/R model group. mdpi.comnih.gov However, pretreatment with cardioprotective agents like this compound derivatives has been shown to significantly inhibit this LDH leakage. mdpi.comnih.gov Specifically, the potent derivative, compound 13, was able to reduce the LDH release to 276.61 U/L, demonstrating its ability to protect the integrity of the cardiac cell membrane against H/R-induced injury. mdpi.comnih.gov This reduction in LDH release is a strong indicator of the cellular cardioprotective effects of these compounds. mdpi.com

Table 3: Effect of this compound Derivative (Compound 13) on LDH Release in H9c2 Cells Subjected to H/R

Treatment GroupLDH Release (U/L)
Blank55.84
Model (H/R)478.98
Compound 13 + H/R276.61
Resveratrol + H/R284.07

Metabolic Modulatory Effects

While direct studies on the metabolic modulatory effects of this compound are not extensively detailed in the provided context, the broader class of compounds to which it belongs, flavonoids, and related compounds like statins, are known to have significant metabolic modulatory effects. nih.govbrieflands.com Statins, for example, are well-known for their role in inhibiting the mevalonate (B85504) pathway, which is crucial for cholesterol synthesis. aacrjournals.orgahajournals.org This pathway also produces other essential molecules, and its inhibition can have wide-ranging effects on cellular metabolism. aacrjournals.orgahajournals.org

The protective effects of statins, which share some mechanistic similarities with flavonoids in terms of their antioxidant and anti-inflammatory properties, are not solely due to cholesterol-lowering. nih.govbrieflands.com They also influence various metabolic pathways, including those involved in inflammation and oxidative stress. nih.govbrieflands.com For instance, statins can reduce the production of isoprenoid intermediates, which are involved in various cellular signaling processes. brieflands.com Given that this compound is a flavonoid with potent antioxidant and cardioprotective properties, it is plausible that it also exerts its effects through the modulation of various metabolic pathways. However, specific research focusing on the direct metabolic modulatory effects of this compound is required to fully elucidate these mechanisms.

Glucose Homeostasis Regulation

Promotion of Glucose Consumption in Adipocyte Models (e.g., 3T3-L1 cells)

Comparative Analysis of Biological Activities with Reference Compounds

Due to the absence of data on this compound's role in glucose metabolism, this comparative analysis focuses on other well-documented biological activities, primarily hepatoprotection and antioxidant effects, and compares them with Silybin. The activities of Resveratrol related to glucose homeostasis are discussed separately to provide context.

This compound vs. Silybin

This compound and its derivatives have demonstrated significant biological activities, particularly in hepatoprotection, which have been shown to be more potent than the well-known commercial hepatoprotective agent, Silybin. researchgate.netrsc.org

Key Comparative Findings:

Hepatoprotective Effects: In preclinical studies using D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes, both Anastatin A and this compound exhibited stronger protective effects than Silybin. researchgate.netrsc.org Some derivatives of this compound have also been shown to outperform Silybin in reducing markers of oxidative stress in in-vivo models of liver injury.

Antioxidant Activity: this compound and its derivatives show strong antioxidant capabilities. rsc.org While direct quantitative comparisons of antioxidant potential with Silybin are limited in the available literature, the superior performance of this compound derivatives in hepatoprotection is partly attributed to their potent antioxidant and anti-inflammatory mechanisms, which in some contexts exceed the effects of Silybin.

Interactive Data Table: Comparative Biological Activities of this compound and Silybin

Biological ActivityThis compound / DerivativesSilybinKey FindingCitation
Hepatoprotection Stronger activity observedStandard reference compoundAnastatins A and B showed more potent protective effects against D-galactosamine-induced cytotoxicity in mouse hepatocytes than Silybin. researchgate.net
Antioxidant Effects Potent radical scavengingKnown antioxidantDerivatives of this compound outperform Silybin in reducing oxidative stress markers in certain preclinical models of liver injury.
Glucose Metabolism No data availableInhibits glucose uptakeSilybin has been shown to inhibit glucose uptake by directly interacting with GLUT transporters. mdpi.comnih.gov

Resveratrol: A Note on Glucose Metabolism

Resveratrol is a widely studied polyphenolic compound with a range of biological effects, including significant impacts on glucose homeostasis and insulin (B600854) sensitivity. nih.gov Unlike this compound, for which there is no available data, Resveratrol's mechanisms in glucose regulation are extensively documented.

Key Findings on Resveratrol and Glucose Homeostasis:

Insulin Sensitivity: Multiple studies in animal models and human clinical trials have shown that Resveratrol can improve insulin sensitivity. cambridge.orgnih.govnih.govmdpi.commdpi.com It may achieve this by activating pathways involving AMPK and SIRT1, which play crucial roles in cellular energy regulation. nih.govmdpi.commdpi.com

Glucose Uptake: In skeletal muscle and adipose tissue, Resveratrol has been shown to enhance insulin-stimulated glucose uptake. mdpi.com This effect is often linked to the increased translocation of the glucose transporter GLUT4 to the cell membrane. mdpi.commdpi.com

Glycemic Control: In patients with type 2 diabetes, supplementation with Resveratrol has been associated with decreased insulin resistance and reduced blood glucose levels. cambridge.orgnih.gov Meta-analyses have shown that Resveratrol can significantly lower fasting glucose levels, particularly in individuals with existing metabolic disorders. mdpi.commdpi.com

It is important to note that the effects of Resveratrol can be dose-dependent, with low doses sometimes stimulating glucose uptake while high doses may have an inhibitory effect. mdpi.com

Structure Activity Relationship Sar Investigations of Anastatin B Analogues

Correlating Structural Modifications with Biological Potency

The biological potency of Anastatin B and its analogues is intricately linked to their chemical structures. Modifications to the core flavonoid skeleton have been shown to significantly influence their antioxidant and hepatoprotective activities. researchgate.net this compound is a flavanone (B1672756) derivative with a complex tetracyclic system, which sets it apart from more common flavonoids.

Key structural features influencing bioactivity include the hydroxylation pattern and the nature of the heterocyclic rings. The parent compound, this compound, possesses hydroxyl groups at positions 5, 9, 10, and on the 4' position of the B-ring phenyl substituent, a pattern considered crucial for its biological functions.

SAR studies involving the synthesis of various analogues have provided valuable insights. For instance, research comparing aurone (B1235358) and flavone (B191248) derivatives of the Anastatin scaffold found that aurone derivatives exhibited superior in vitro antioxidant activity. nih.gov However, the study also noted that the cyclization to form the benzofuran (B130515) moiety and create a fully conjugated system slightly diminished this in vitro activity, highlighting a delicate balance between different structural elements. nih.gov

The synthesis and evaluation of specific derivatives have further elucidated these relationships. This compound derivatives, referred to as compound 1 and compound 2, were developed and shown to possess substantial antioxidant capabilities and the ability to protect liver cells. researchgate.net Pre-treatment with these compounds in mouse models of liver injury led to a significant decrease in serum levels of enzymes like alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), indicating reduced liver damage. researchgate.net

Compound/AnalogueStructural ModificationKey Biological FindingReference
This compound Parent CompoundPossesses inherent antioxidant and hepatoprotective properties. researchgate.net researchgate.net
Compound 1 Synthesized this compound derivativeShowed good antioxidant power and significant hepatoprotective activity in a mouse model. researchgate.net researchgate.net
Compound 2 Synthesized this compound derivativeDemonstrated good radical scavenging ability and cytoprotective activity against oxidative stress. researchgate.net researchgate.net
Compound 38c This compound derivativeExhibited superior protective effects against hydrogen peroxide-induced oxidative stress in PC12 cells compared to the parent compound.
Aurone Derivatives Analogue class with an aurone core instead of a flavone coreShowed better in vitro antioxidant bioactivity than flavone counterparts in one study. nih.gov nih.gov

Identification of Key Pharmacophores for Enhanced Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound and its analogues, several key pharmacophoric features have been identified.

The fundamental C6-C3-C6 carbon skeleton, characteristic of the flavonoid family, forms the basic scaffold. However, the most distinctive feature is the benzofuran moiety fused to the flavonoid structure, creating a unique tetracyclic system that is rare among natural flavonoids. rsc.org This integrated benzofuran ring system is considered a critical component of its pharmacophore.

The polyhydroxylation pattern is another vital pharmacophoric element. The hydroxyl groups located at specific positions (5, 9, 10, and 4') are crucial for the molecule's antioxidant activity, likely by facilitating the scavenging of free radicals. In-silico and molecular docking studies have reinforced the importance of these oxygen and hydrogen atoms for enabling interactions with biological targets, such as protein binding sites. medwinpublishers.cometflin.com These studies suggest that the spatial arrangement of these hydrogen-bonding donors and acceptors is a key determinant of binding affinity and subsequent biological effect. medwinpublishers.cometflin.com

Development of Lead Compounds with Superior Efficacy in Preclinical Assays

The insights gained from SAR studies have guided the development of lead compounds with enhanced efficacy in various preclinical models. Several analogues of this compound have emerged as promising candidates for further therapeutic development.

Compound 38c, an this compound derivative, has been identified as a particularly potent agent. In cellular assays, it demonstrated superior protective effects against hydrogen peroxide-induced oxidative stress in PC12 cells when compared to the parent this compound. This enhanced neuroprotective potential makes it a significant lead compound.

Furthermore, the synthesized derivatives, compound 1 and compound 2, have shown significant promise in preclinical models of liver disease. researchgate.netresearchgate.net In a mouse model of carbon tetrachloride (CCl4)-induced acute liver injury, pretreatment with these compounds significantly mitigated liver damage. researchgate.net This was evidenced by a reduction in elevated liver enzymes (ALT, AST), lactate (B86563) dehydrogenase (LDH), and malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net The compounds also helped to increase the levels of the endogenous antioxidant glutathione (B108866). researchgate.net Histological examination of the liver tissue from mice treated with these compounds showed reduced tissue damage compared to the untreated model group. researchgate.net Based on such findings, derivatives like compound 13 and 38c are being considered as promising candidates for addressing conditions such as liver cirrhosis and ischemic heart disease.

Lead CompoundPreclinical ModelObserved EfficacyReference
Compound 1 CCl4-induced acute liver injury in miceSignificantly decreased serum ALT, AST, LDH, and MDA levels; increased glutathione content; reduced liver tissue damage. researchgate.net researchgate.net
Compound 2 CCl4-induced acute liver injury in mice & H2O2-treated PC12 cellsSignificantly decreased serum ALT, AST, LDH, and MDA levels; increased glutathione content; showed cytoprotective activity. researchgate.net researchgate.net
Compound 38c H2O2-induced oxidative stress in PC12 cellsExhibited superior protective effects compared to this compound.
(±)-Anastatin B Analogue 24c H2O2-induced oxidative damage in PC12 cellsSignificantly decreased H2O2-caused cell injury and reduced the apoptotic rate from 60.7% to as low as 4.1%. nih.gov nih.gov

Advanced Research Methodologies in Anastatin B Study

Spectroscopic Techniques for Structure Elucidation

The precise chemical structure of Anastatin B was largely determined through the application of powerful spectroscopic techniques. These methods provide detailed information about the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. vt.edu Both ¹H NMR and ¹³C NMR were instrumental in piecing together the molecular architecture of this compound. nih.gov

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms (protons) within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, researchers can deduce the types of protons present and their proximity to one another. For instance, the presence of specific multiplets can indicate the arrangement of protons on a ring system or an aliphatic chain. rroij.comresearchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, revealing the total number of carbon atoms and their electronic environments. rroij.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, which is crucial for constructing the complete carbon framework. rroij.com Two-dimensional NMR techniques, such as HSQC and HMBC, are often used to establish the connectivity between protons and carbons, confirming the final structure. vt.edu

Table 1: Representative NMR Data Interpretation This table is a generalized representation of how NMR data is interpreted for structural elucidation and does not represent the actual recorded values for this compound.

TechniqueType of Information ObtainedExample Interpretation for a Hypothetical Flavonoid Structure
¹H NMRChemical environment and connectivity of protonsAromatic protons appearing as doublets and triplets between δ 6.0-8.0 ppm suggest a substituted benzene (B151609) ring. Anomeric protons of sugar moieties typically resonate between δ 4.5-5.5 ppm.
¹³C NMRCarbon skeleton frameworkSignals in the δ 140-160 ppm range are characteristic of aromatic carbons in a flavonoid. Carbonyl carbons of the pyranone ring often appear around δ 175-185 ppm.
COSYProton-proton correlations (connectivity)Cross-peaks between two protons indicate they are coupled (typically on adjacent carbons).
HSQCDirect carbon-proton correlationsA cross-peak shows which proton is directly attached to which carbon atom.
HMBCLong-range carbon-proton correlations (2-3 bonds)Used to connect different fragments of the molecule by showing correlations between protons and carbons that are separated by two or three bonds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy. uiowa.eduresearchgate.net This technique measures the mass-to-charge ratio of ions to determine the exact molecular weight of a compound. scispace.com The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental formulas. researchgate.net For this compound, HRMS would have provided a highly accurate molecular formula, which is a critical piece of information for confirming the structure proposed by NMR data. researchgate.netresearchgate.net The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by showing the loss of specific neutral fragments. researchgate.netresearchgate.net

Crystallographic Analysis

While spectroscopic methods provide a detailed picture of molecular connectivity, crystallographic analysis offers the definitive three-dimensional structure.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. aps.orgbruker.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. scielo.br The way the X-rays are scattered provides detailed information about the electron density within the crystal, which can be used to build a complete atomic model of the molecule. aps.org For complex molecules like this compound, which may contain multiple stereocenters, single-crystal X-ray diffraction is invaluable for determining the absolute configuration of these centers. nih.govgoogle.com This level of structural detail is crucial for understanding its biological activity, as different stereoisomers can have vastly different biological effects.

In Vitro Cell-Based Bioassays for Efficacy Screening

To evaluate the biological effects of this compound, researchers utilize in vitro cell-based bioassays. frontiersin.org These assays are performed on living cells grown in a controlled laboratory setting and are essential for initial efficacy screening. rssl.comresearchgate.net

For example, to investigate the potential hepatoprotective effects of this compound, primary cultured mouse hepatocytes could be used. rsc.org In such an assay, the cells might be exposed to a known toxin, such as D-galactosamine or hydrogen peroxide, to induce cell damage. rsc.org The ability of this compound to protect the cells from this damage would then be quantified. rsc.org Various parameters can be measured, such as cell viability (e.g., using an MTT assay), the inhibition of cell proliferation, or the reduction of oxidative stress markers. rssl.comrsc.org These cell-based assays provide a crucial first look at the potential therapeutic efficacy of a compound and can guide further, more detailed investigations. frontiersin.orgresearchgate.net

Biochemical Assays for Enzyme Activity and Biomarker Quantification

Biochemical assays are used to investigate the specific molecular mechanisms by which a compound exerts its effects. creative-biolabs.com These assays often focus on the compound's interaction with specific enzymes or the quantification of relevant biomarkers. imrpress.com

In the context of this compound's reported hepatoprotective activity, biochemical assays could be used to measure the activity of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) in serum samples from animal models. rsc.orgimrpress.com Elevated levels of these enzymes are indicative of liver damage, so a reduction in their activity in the presence of this compound would suggest a protective effect. imrpress.com

Furthermore, assays can quantify biomarkers of oxidative stress, such as glutathione (B108866) (GSH) levels and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). rsc.orgimrpress.comabcam.com For instance, an increase in GSH levels or SOD activity in liver homogenates after treatment with this compound would provide evidence for its antioxidant mechanism of action. rsc.orgimrpress.com These assays are often colorimetric or fluorescent, allowing for the quantitative measurement of enzyme activity or biomarker concentration. creative-biolabs.comabcam.com

Establishment and Characterization of Preclinical Animal Models

The in vivo therapeutic potential of this compound and its derivatives has been investigated using established and well-characterized preclinical animal models. These models are crucial for understanding the compound's efficacy and mechanism of action in a physiological context. The primary models utilized in this compound research are chemically-induced organ injury models, which mimic specific pathological conditions.

Murine Model of Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity

To evaluate the hepatoprotective effects of this compound derivatives, a widely recognized mouse model of acute liver injury induced by carbon tetrachloride (CCl4) has been employed. nih.govrsc.orgrsc.org This model is established by administering CCl4, a potent hepatotoxin, to mice, which leads to significant liver damage that mirrors aspects of acute liver failure in humans.

Establishment of the Model: The model is induced by the intraperitoneal injection of CCl4. rsc.org The CCl4 is metabolized by cytochrome P450 enzymes in the liver, particularly CYP2E1, into highly reactive free radicals, such as the trichloromethyl radical (•CCl3). researchgate.net These radicals initiate lipid peroxidation of hepatocyte membranes, leading to cell damage and necrosis.

Characterization of the Model: The successful induction of hepatotoxicity is confirmed through a combination of biochemical and histopathological assessments.

Biochemical Markers: A significant elevation in the serum levels of key liver enzymes, alanine transaminase (ALT) and aspartate transaminase (AST), is a primary indicator of hepatocellular damage. nih.gov Additionally, increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decreased levels of endogenous antioxidants like glutathione (GSH) are observed, signifying substantial oxidative stress. nih.gov

Histopathological Features: Microscopic examination of liver tissue from CCl4-treated mice reveals characteristic signs of acute injury. These include extensive centrilobular necrosis, inflammatory cell infiltration, and significant structural damage to the liver lobules. researchgate.net

Studies have shown that pretreatment with this compound derivatives can significantly ameliorate these pathological changes, demonstrating the compound's hepatoprotective capabilities in this model. nih.govrsc.org

Rat Model of Myocardial Ischemia-Reperfusion (I/R) Injury

The cardioprotective properties of this compound derivatives have been assessed using a rat model of myocardial ischemia-reperfusion (I/R) injury. mdpi.comnih.gov This model simulates the events of a heart attack, where blood flow to a part of the heart is temporarily blocked and then restored, causing significant tissue damage.

Establishment of the Model: The I/R injury is surgically induced in anesthetized rats. The left anterior descending (LAD) coronary artery is ligated for a specific period, typically 30 minutes, to induce myocardial ischemia. jucvm.com This is followed by the removal of the ligature to allow for reperfusion of the affected myocardial tissue, usually for a period of 120 minutes. jucvm.comnih.gov

Characterization of the Model: The extent of myocardial damage is thoroughly characterized using several endpoints:

Infarct Size and Histopathology: The area of infarcted (dead) tissue is measured to quantify the severity of the injury. Histopathological analysis of the heart tissue reveals significant myocardial disorganization, edema, and inflammatory cell infiltration in the I/R group. mdpi.comjucvm.com

Cardiac Biomarkers: Blood levels of cardiac enzymes such as lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK) are significantly elevated, indicating myocardial cell death. mdpi.comnih.gov

Electrocardiogram (ECG) Changes: ECG recordings show distinct alterations, such as ST-segment elevation during ischemia and pathological QRS amplitude changes, which are indicative of myocardial injury. mdpi.com

Oxidative Stress Markers: Similar to the liver injury model, the I/R model is characterized by increased oxidative stress, as evidenced by elevated MDA levels and decreased activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH) in the myocardial tissue. mdpi.comnih.gov

In this model, treatment with this compound derivatives has been shown to reduce infarct size, improve histopathological outcomes, and normalize biochemical and ECG parameters, highlighting its potential as a cardioprotective agent. mdpi.comnih.gov

Detailed Research Findings in Preclinical Animal Models

The following tables summarize the key findings from studies utilizing preclinical animal models to investigate the efficacy of this compound and its derivatives.

Table 1: Hepatoprotective Effects of this compound Derivatives in a CCl4-Induced Mouse Model

Compound Key Findings Reference
This compound derivative (Compound 2) More effective hepatoprotectant than compound 1; significantly decreased ALT, AST, LDH, and MDA levels; increased glutathione content; reduced liver tissue damage; downregulated TNF-α and CYP2E1. nih.gov
This compound derivative (Compound 38c) Exhibited a protective effect on CCl4-induced hepatic injury by suppressing the amount of CYP2E1. researchgate.netnih.gov

Table 2: Cardioprotective Effects of this compound Derivatives in a Rat Myocardial I/R Model

Compound Key Findings Reference

Future Research Directions and Translational Perspectives for Anastatin B

Elucidation of Additional Biological Activities and Targets

Initial studies have prominently highlighted the hepatoprotective and antioxidant activities of Anastatin B. researchgate.netresearchgate.net It has demonstrated a protective effect against D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes, with its activity being more potent than the commercial hepatoprotective agent, silybin. researchgate.net Furthermore, in cellular models of oxidative stress, this compound has shown significant antioxidant capabilities. For instance, in human liver cells (L02) subjected to hydrogen peroxide (H₂O₂)-induced damage, this compound at a concentration of 10 μM markedly increased cell viability to 89.5%, demonstrating its potent ability to counteract oxidative injury. nih.gov Similarly, it protected PC12 cells from H₂O₂-induced damage, increasing cell viability to over 74%. nih.gov

Future research will likely focus on broadening the scope of its known biological activities. Given that flavonoids often exhibit a wide range of pharmacological effects, this compound could be investigated for anti-inflammatory, neuroprotective, and anti-cancer properties, areas where other flavonoids have shown promise. rsc.org Identifying the specific molecular targets is a critical next step. While its antioxidant activity suggests interaction with components of the cellular redox system, the precise proteins or pathways it modulates remain to be fully elucidated. Computational predictions suggest that this compound may localize to the mitochondria, a key site of reactive oxygen species (ROS) production, which could be a primary location for its antioxidant action. Further research is needed to confirm these predicted targets and uncover new ones, which will be essential for understanding its full therapeutic potential.

Table 1: Investigated Biological Activities of this compound

Activity Assay / Model Key Finding Citation(s)
Hepatoprotective D-galactosamine-induced cytotoxicity in primary mouse hepatocytes Showed stronger protective effects than the commercial drug silybin. researchgate.net
Antioxidant H₂O₂-induced oxidative injury in L02 human liver cells At 10 μM, increased cell viability from 39.9% (H₂O₂ alone) to 89.5%. nih.gov
Antioxidant H₂O₂-induced oxidative injury in PC12 rat pheochromocytoma cells At 10 μM, increased cell viability from ~17% (H₂O₂ alone) to ~74.5%. nih.gov

| Cardioprotective | Hypoxia/reoxygenation (H/R) injury in H9c2 cardiomyocytes | Improved cell viability, suggesting protection against ischemia-reperfusion injury. | |

Advanced Mechanistic Studies at the Molecular and Subcellular Levels

Understanding how this compound functions at a molecular level is crucial for its development as a therapeutic agent. Currently, its hepatoprotective effects are thought to be linked to its antioxidant properties, which involve scavenging free radicals and mitigating oxidative damage. rsc.org However, the specific signaling pathways involved are not fully known.

Advanced mechanistic studies should aim to dissect these pathways. For example, research on derivatives of this compound has provided clues. One study showed that an this compound derivative exerted its hepatoprotective effect in a mouse model of CCl₄-induced liver injury by significantly downregulating the expression of cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolic activation of toxins and a source of oxidative stress. nih.govresearchgate.net It also reduced levels of the inflammatory marker TNF-α. nih.gov Future studies should investigate whether this compound itself acts through similar mechanisms.

At the subcellular level, research could explore its effects on mitochondrial function, given its predicted localization to this organelle. Investigating its impact on mitochondrial membrane potential, ATP production, and the mitochondrial antioxidant defense system would provide deeper insights into its cytoprotective actions. Techniques such as transcriptomics and proteomics could be employed to obtain an unbiased, global view of the cellular changes induced by this compound, revealing novel targets and pathways.

Rational Design and Synthesis of Next-Generation this compound Derivatives

While this compound shows promising biological activity, its natural scarcity and physicochemical properties might limit its therapeutic development. The total synthesis of this compound has been successfully achieved, paving the way for the creation of novel derivatives. researchgate.netnih.gov The goal of synthesizing next-generation analogs is to enhance specific properties such as biological potency, selectivity, solubility, and metabolic stability.

Several research groups have already synthesized and evaluated derivatives of this compound. researchgate.netrsc.org These studies have shown that structural modifications can significantly impact activity. For instance, various analogs have been tested for their antioxidant and hepatoprotective effects, with some derivatives showing improved radical scavenging ability or enhanced protection in cellular and animal models compared to the parent compound. rsc.orgresearchgate.netrsc.org One derivative, compound 38c, was identified as having a particularly strong protective effect against CCl₄-induced hepatic injury in mice. rsc.orgresearchgate.net

Future rational design efforts can leverage computational modeling and structure-activity relationship (SAR) studies to guide the synthesis of more effective molecules. nih.gov By identifying the key structural motifs responsible for its bioactivity, chemists can design focused libraries of derivatives. These new compounds could be engineered to have improved target engagement, better pharmacokinetic profiles, or even novel biological activities, expanding the therapeutic possibilities beyond those of the original natural product.

Exploration of Biotechnological Approaches for Production

The production of this compound currently relies on its extraction from Anastatica hierochuntica or complex multi-step chemical synthesis, both of which can be inefficient and costly. researchgate.netresearchgate.net Exploring biotechnological production methods offers a promising alternative for sustainable and scalable manufacturing.

Since this compound is a flavonoid, metabolic engineering in microbial hosts is a viable strategy. frontiersin.org The biosynthetic pathways for flavonoids are well-characterized, starting from the precursors p-coumaroyl-CoA and malonyl-CoA. nih.gov By introducing the necessary plant-derived enzymes—such as chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI), along with other specific tailoring enzymes—into industrial microorganisms like Escherichia coli or Saccharomyces cerevisiae, it may be possible to produce this compound from simple sugars. frontiersin.orgukm.my This approach has been successfully used for other complex flavonoids and represents a major avenue for future research. ukm.my

Another biotechnological approach is the use of plant cell and tissue culture of A. hierochuntica. researchgate.net Establishing callus or suspension cultures could enable the production of this compound in controlled bioreactors, independent of geographical and seasonal constraints. researchgate.net Research in this area would focus on optimizing culture conditions and using elicitors to enhance the yield of this specific flavonoid. These biotechnological platforms could provide a reliable and economically feasible source of this compound for further preclinical and potential clinical studies. nih.gov

Applications in Diverse Preclinical Disease Models

To translate the promising in vitro findings into potential clinical applications, this compound and its most effective derivatives must be rigorously evaluated in a variety of preclinical disease models. Initial studies have primarily focused on liver injury models. Derivatives of this compound have been shown to be potent hepatoprotectants in a mouse model of carbon tetrachloride (CCl₄)-induced acute liver injury. nih.govrsc.org In these studies, pretreatment with the compounds significantly reduced serum levels of liver damage markers like alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) and mitigated liver tissue damage. nih.gov

Table 2: Preclinical Evaluation of this compound Derivatives in a Liver Injury Model

Compound Animal Model Key Findings Citation(s)
This compound Derivative (Compound 2) CCl₄-induced acute liver injury in mice Significantly decreased serum ALT, AST, and LDH; increased liver glutathione (B108866) content; downregulated TNF-α and CYP2E1. nih.gov

| This compound Derivative (Compound 38c) | CCl₄-induced acute liver injury in mice | Reversed the increase of serum AST and ALT; enhanced antioxidant enzyme activity (GSH); reduced expression of CYP2E1. | researchgate.net |

Future research should expand this testing to other disease models where oxidative stress and inflammation are key pathological features. Based on its demonstrated activities, this compound could be evaluated in models of:

Myocardial Ischemia-Reperfusion Injury: Preliminary cell-based studies showing cardioprotective effects warrant investigation in animal models of heart attack.

Neurodegenerative Diseases: Its antioxidant properties could be beneficial in models of diseases like Parkinson's or Alzheimer's, where neuronal oxidative damage is a critical factor.

Chronic Liver Diseases: Moving beyond acute injury, its effects could be tested in models of nonalcoholic steatohepatitis (NASH) or liver fibrosis. mdpi.com

Successful outcomes in these preclinical studies would be a critical step in validating this compound as a lead compound for the development of new medicines to treat a range of human diseases.

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to characterize Anastatin B’s physicochemical properties?

  • Methodological Answer : Begin with a systematic approach to isolate and characterize the compound. Use techniques like NMR, HPLC-MS, and X-ray crystallography to confirm purity and structure. Document protocols rigorously to ensure reproducibility, including solvent systems, temperature controls, and instrumentation parameters. For novel compounds, provide full spectral data and purity validation (≥95%) .
  • Key Evidence : Experimental sections must include sufficient detail for replication, with new methods described thoroughly and known methods cited .

Q. What statistical approaches are recommended for preliminary analysis of this compound’s bioactivity data?

  • Methodological Answer : Use descriptive statistics (mean ± SD, confidence intervals) for dose-response assays. Apply hypothesis testing (e.g., t-tests, ANOVA) to compare treatment groups, ensuring assumptions like normality and homogeneity of variance are validated. Consult a statistician during experimental design to optimize sample size and power analysis .
  • Key Evidence : Statistical methods must align with study objectives, with explicit rationale for chosen tests and transparency in reporting p-values and effect sizes .

Q. How can researchers ensure ethical compliance when studying this compound in preclinical models?

  • Methodological Answer : Adhere to institutional animal care guidelines (e.g., ARRIVE) or human tissue use protocols. Include ethics committee approval details in methods, and justify sample size to minimize unnecessary biological replication. For human cell lines, verify provenance and consent documentation .
  • Key Evidence : Ethical considerations must address participant selection, data anonymization, and risk mitigation, as outlined in standardized application forms .

Advanced Research Questions

Q. How should contradictory data in this compound’s pharmacological profiles be resolved?

  • Methodological Answer : Conduct a root-cause analysis: (1) Verify experimental conditions (e.g., batch variability, assay interference); (2) Replicate studies in orthogonal assays (e.g., in vitro vs. in vivo models); (3) Use meta-analysis to reconcile discrepancies across studies. Document all negative results to avoid publication bias .
  • Key Evidence : Contradictions often arise from methodological heterogeneity; iterative data collection and transparent reporting are critical .

Q. What strategies optimize this compound’s synthetic yield while maintaining stereochemical fidelity?

  • Methodological Answer : Employ Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, catalyst loading). Use chiral HPLC to monitor enantiomeric excess, and optimize purification steps (e.g., gradient elution in flash chromatography). Validate scalability through pilot-scale batches .
  • Key Evidence : Detailed synthetic protocols must balance brevity with completeness, including characterization data for intermediates and final products .

Q. How can multi-omics data (e.g., transcriptomics, metabolomics) be integrated to elucidate this compound’s mechanism of action?

  • Methodological Answer : Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify overlapping biological processes. Apply machine learning (e.g., random forests, PCA) to reduce dimensionality and highlight key biomarkers. Validate findings with targeted assays (e.g., CRISPR knockouts) .
  • Key Evidence : Large datasets should be deposited in public repositories (e.g., GEO, MetaboLights) with clear metadata to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.